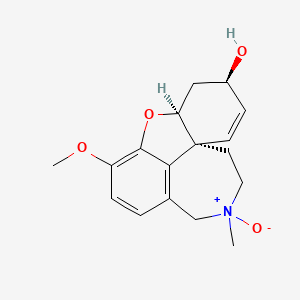

加兰他敏 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

加兰他敏N-氧化物是加兰他敏的氧化衍生物,加兰他敏是一种生物碱,最初是从石蒜科植物的鳞茎和花朵中分离出来的,例如常见的雪滴花(Galanthus nivalis)。加兰他敏以其乙酰胆碱酯酶抑制活性而闻名,使其成为治疗阿尔茨海默病的宝贵化合物。 加兰他敏N-氧化物保留了其中的一些特性,并且已被研究用于其潜在的治疗应用 .

科学研究应用

化学: 用作有机合成中的试剂,以及研究氧化反应的模型化合物。

生物学: 研究其对乙酰胆碱酯酶活性和潜在的神经保护特性的影响。

医学: 研究其在神经退行性疾病(尤其是阿尔茨海默病)中的潜在治疗效果。

作用机制

加兰他敏N-氧化物主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责降解突触间隙中乙酰胆碱的酶。通过抑制这种酶,加兰他敏N-氧化物增加了乙酰胆碱的浓度,从而增强了胆碱能神经传递。 这种机制与加兰他敏类似,尽管加兰他敏N-氧化物的效力和效力可能不同 .

类似化合物:

加兰他敏: 母体化合物,以其乙酰胆碱酯酶抑制活性而闻名。

N-脱甲基加兰他敏: 具有类似生物活性的衍生物。

O-脱甲基加兰他敏: 另一种具有乙酰胆碱酯酶抑制特性的衍生物。

独特性: 加兰他敏N-氧化物因其氧化结构而独一无二,这可能赋予其与母体化合物和其他衍生物相比不同的药代动力学和药效学特性。 它与分子靶点和途径的具体相互作用也可能不同,使其成为进一步研究的化合物 .

生化分析

Biochemical Properties

Galanthamine N-Oxide interacts with the enzyme acetylcholinesterase (AChE), inhibiting its activity . This interaction is significant as AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter, in the synaptic cleft . By inhibiting AChE, Galanthamine N-Oxide increases acetylcholine neurotransmission .

Cellular Effects

Galanthamine N-Oxide has been observed to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests that Galanthamine N-Oxide can influence cell function and survival, potentially impacting cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Galanthamine N-Oxide involves its binding interactions with biomolecules, specifically enzymes like acetylcholinesterase (AChE). As an inhibitor of AChE, Galanthamine N-Oxide prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signaling .

Metabolic Pathways

Galanthamine N-Oxide is metabolized in the body through several pathways. The CYP2D6 enzyme promotes O-demethylation of the drug to form O-desmethyl-galantamine, and the CYP3A4-mediated pathway forms the galantamine-N-oxide . Other important metabolic pathways include N-demethylation, epimerization, and sulfate conjugation .

准备方法

合成路线和反应条件: 加兰他敏N-氧化物的合成通常涉及加兰他敏的氧化。一种常见的方法是在温和条件下使用过氧化氢,在催化剂(如钨酸钠)存在下。 反应顺利进行,加兰他敏N-氧化物作为主要产物 .

工业生产方法: 虽然加兰他敏N-氧化物的具体工业生产方法没有得到广泛的记载,但该过程可能涉及使用与实验室合成中类似的试剂和条件对加兰他敏进行大规模氧化。 反应的可扩展性和加兰他敏从天然来源或合成路线中获得的可用性使得工业生产成为可能 .

化学反应分析

反应类型: 加兰他敏N-氧化物可以进行多种化学反应,包括:

氧化: 进一步氧化会导致其他氧化衍生物的形成。

还原: 加兰他敏N-氧化物的还原可以将其还原回加兰他敏。

取代: 亲核取代反应可以在氮原子上发生。

常见试剂和条件:

氧化: 过氧化氢,钨酸钠。

还原: 硼氢化钠,催化氢化。

取代: 卤代烷,在碱性条件下。

形成的主要产物:

氧化: 更高氧化衍生物。

还原: 加兰他敏。

取代: N-取代加兰他敏衍生物.

相似化合物的比较

Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

N-Demethylgalanthamine: A derivative with similar biological activity.

O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

属性

CAS 编号 |

134332-50-6 |

|---|---|

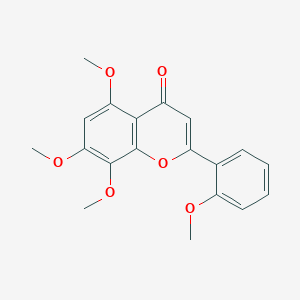

分子式 |

C17H21NO4 |

分子量 |

303.35 g/mol |

IUPAC 名称 |

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |

InChI 键 |

LROQBKNDGTWXET-CSBKYJRVSA-N |

SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

手性 SMILES |

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

规范 SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

外观 |

White to Off-White Solid |

熔点 |

113-118°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |

产品来源 |

United States |

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that Galanthamine N-Oxide exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], Galanthamine N-Oxide showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has Galanthamine N-Oxide been identified in any specific plant species?

A2: Yes, Galanthamine N-Oxide has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve Galanthamine N-Oxide?

A3: Yes, research has identified Galanthamine N-Oxide as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of Galanthamine N-Oxide from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize Galanthamine N-Oxide?

A4: Several analytical techniques are used to identify and characterize Galanthamine N-Oxide. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of Galanthamine N-Oxide in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of Galanthamine N-Oxide for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing Galanthamine N-Oxide for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, Galanthamine N-Oxide exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。